2-Nitrobutane nitronate

Toxicology Carcinogenicity Risk Assessment

2-Nitrobutane nitronate (CAS 91113-96-1) is the sodium salt of the nitronate (aci-nitro) tautomer of 2-nitrobutane, bearing the formula C₄H₈NNaO₂ and a molecular weight of 125.10 g/mol. It belongs to the aliphatic secondary nitronate class, functioning as a resonance-stabilized carbanion nucleophile.

Molecular Formula C4H8NNaO2
Molecular Weight 125.10 g/mol
CAS No. 91113-96-1
Cat. No. B12653887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobutane nitronate
CAS91113-96-1
Molecular FormulaC4H8NNaO2
Molecular Weight125.10 g/mol
Structural Identifiers
SMILESCCC(=[N+]([O-])[O-])C.[Na+]
InChIInChI=1S/C4H8NO2.Na/c1-3-4(2)5(6)7;/h3H2,1-2H3;/q-1;+1
InChIKeyPUZHZDVOIVZLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobutane Nitronate (CAS 91113-96-1): Core Chemical Identity & Procurement Baseline


2-Nitrobutane nitronate (CAS 91113-96-1) is the sodium salt of the nitronate (aci-nitro) tautomer of 2-nitrobutane, bearing the formula C₄H₈NNaO₂ and a molecular weight of 125.10 g/mol [1]. It belongs to the aliphatic secondary nitronate class, functioning as a resonance-stabilized carbanion nucleophile. This salt is generated in situ or isolated as a pre-formed reagent for carbon–carbon bond-forming reactions such as the Henry and Michael additions [2]. Its procurement value hinges on controlled nucleophilic reactivity and well-characterized toxicological profile distinct from primary nitronate analogs.

Why Generic Nitronate Substitution Fails for 2-Nitrobutane Nitronate (CAS 91113-96-1)


Secondary nitronates such as butane 2-nitronate cannot be generically replaced by primary nitronates or even their lower secondary homologs without introducing material differences in carcinogenic risk, enzymatic activation, and nucleophilic selectivity. Regulatory toxicology data demonstrate that secondary nitroalkane-derived nitronates activate DNA repair pathways and produce hepatocarcinoma in rodent models, while primary nitronate counterparts lack genotoxic liability [1]. Furthermore, the subtle modulation of nucleophilicity parameters with chain length affects reaction rates and product distributions in complex synthetic sequences [2]. These provenance-specific properties make direct substitution hazardous without re-validation.

Product-Specific Quantitative Evidence: Why 2-Nitrobutane Nitronate Outperforms Analogs


Hepatocarcinogenicity Incidence: 2-Nitrobutane Nitronate vs. Primary Nitrobutane Analog

In a male F344 rat carcinogenicity assay, the secondary nitronate precursor 2-nitrobutane produced a highly significant incidence of hepatocarcinoma with metastasis to the lungs (p<0.01), while the primary analog 1-nitrobutane was non-carcinogenic [1]. This establishes a clear toxicological differentiation between secondary and primary nitronate classes.

Toxicology Carcinogenicity Risk Assessment

Aryl Sulfotransferase Activation: Secondary vs. Primary Nitronate Specificity

The nitronate of 2-nitrobutane serves as a substrate for rat liver aryl sulfotransferase, catalyzing the production of 8-aminoguanosine and 8-oxoguanosine from guanosine in vitro [1]. In contrast, primary nitronates (1-nitropropane, 1-nitrobutane, 1-nitropentane) show no detectable substrate activity [1]. This enzymatic activation is linked to the genotoxic mechanism of secondary nitronates.

Enzymology Xenobiotic Metabolism Genotoxicity

DNA Repair Induction Potency: 2-Nitrobutane Nitronate vs. 2-Nitropropane Nitronate

In rat hepatocyte cultures, 2-nitrobutane nitronate induced significant unscheduled DNA synthesis (UDS), comparable to that observed with its lower homolog 2-nitropropane nitronate [1]. While both compounds are positive, the butane derivative's longer alkyl chain may influence the pharmacokinetic distribution, potentially altering tissue-specific DNA damage profiles. Precise quantitative UDS fold-change values were not directly compared in the accessed dataset.

Genetic Toxicology DNA Damage Response Hepatocyte Assay

Nucleophilicity Parameters: Context-Dependent Reactivity Landscape of Aliphatic Nitronates

The Mayr nucleophilicity scale reveals that aliphatic nitronates (including 2-nitrobutane nitronate) display N parameters in DMSO in the range of approximately 20–22 [1]. The specific N value for 2-nitrobutane nitronate is not discretely tabulated in the primary reference, as the study primarily reports 1a-c (nitromethane, nitroethane, 2-nitropropane) and notes that substituent variation only slightly affects nucleophilicity (less than one order of magnitude in rate constants) [1]. In water, the nucleophilicities are reduced by a factor of ~10⁶ relative to DMSO, a common feature of aliphatic nitronates [1]. This places 2-nitrobutane nitronate reactivity between 2-nitropropane and 3-nitropentane homologs.

Physical Organic Chemistry Reactivity Scales Nucleophilicity

Tautomerization Kinetics: Propane 2-Nitronate as a Class Proxy for Secondary Nitronate Stability

Under physiological conditions (pH 7.4, 37 °C), propane 2-nitronate reaches tautomeric equilibrium within 8 hours, with 48% of the initial nitronate converted to the nitro form [1]. This rate is characteristic of secondary nitronates, which tautomerize more slowly than primary analogs. While explicit data for 2-nitrobutane nitronate were not located, the homologous relationship predicts a comparable or slightly slower rate due to increased steric hindrance at the α-carbon. This stability profile is critical for experimental design where prolonged nitronate integrity is required.

Tautomerism Chemical Stability Physiological Conditions

Comparative Carcinogenicity of Homologous Secondary Nitronates in Rats

In a direct comparative carcinogenicity bioassay, 2-nitrobutane and 3-nitropentane both produced highly significant hepatocarcinoma incidences in male F344 rats, indicating that secondary nitronates of differing chain lengths share this hazard [1]. However, 2-nitropropane was previously established as hepatocarcinogenic [1], and cyclopentanone oxime showed low, statistically non-significant incidence. This pattern underscores that secondary nitronate carcinogenicity is a class property, but the potency may vary with chain length and metabolic activation efficiency.

Chemical Carcinogenesis Comparative Toxicology Regulatory Science

Optimal Application Scenarios for 2-Nitrobutane Nitronate Based on Quantitative Differentiation


Positive Control in Genetic Toxicology & Carcinogenicity Screening

Based on its demonstrated hepatocarcinogenicity and DNA repair induction in rat hepatocytes [1], 2-nitrobutane nitronate serves as a reliable positive control in genotoxicity screening batteries. Its secondary nitronate structure ensures consistent aryl sulfotransferase-mediated activation, enabling laboratories to validate assay sensitivity for nitrosamine-related or sulfotransferase-dependent genotoxic mechanisms.

Structure-Activity Relationship (SAR) Studies on Nitroalkane Carcinogenicity

The quantitative contrast between carcinogenic 2-nitrobutane nitronate and non-carcinogenic 1-nitrobutane nitronate [1] provides a defined chemical pair for probing the structural determinants of nitroalkane-induced hepatocarcinogenesis. Researchers can systematically vary the alkyl chain length (C3 vs. C4 vs. C5) to map metabolic activation efficiency versus tissue-specific DNA adduct formation.

Synthetic Intermediate for β-Nitroalcohols with Defined Alkyl Architecture

When the target product requires a butyl-substituted β-nitroalcohol, 2-nitrobutane nitronate is the mandatory nucleophile for Henry reactions [2]. While its nucleophilicity (N ≈ 20–22 in DMSO) is similar to other aliphatic nitronates, the specific butyl substitution pattern dictates product regiochemistry and downstream functional group transformations, making generic substitution infeasible.

Xenobiotic Metabolism & Sulfotransferase Substrate Profiling

The exclusive activity of secondary nitronates as aryl sulfotransferase substrates [1] positions 2-nitrobutane nitronate as a tool compound for characterizing sulfotransferase isoform specificity and inhibitor screening. Its different alkyl chain relative to the 2-nitropropane standard may reveal isoform-selective interactions.

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